molecular formula C11H17NO B12544617 trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one CAS No. 97826-63-6

trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one

Cat. No.: B12544617
CAS No.: 97826-63-6
M. Wt: 179.26 g/mol
InChI Key: QIZMUNLEIQZDBA-UHFFFAOYSA-N
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Description

Trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one is a member of pyrrolidines.

Biological Activity

Trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one is an organic compound characterized by its unique cyclopentenone structure, which includes a pyrrolidine ring. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C11H17NOC_{11}H_{17}NO, with a molecular weight of approximately 179.26 g/mol. The compound features a cyclopentene ring with two methyl groups at the 4 and 5 positions and a pyrrolidine substituent at the 2 position, enhancing its reactivity and interaction with biological macromolecules .

PropertyValue
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
IUPAC Name4,5-dimethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one
CAS Registry Number97826-63-6

Preliminary studies indicate that this compound exhibits significant biological activity due to its dual functionality as both an enone and a nitrogen-containing heterocycle. This structural characteristic allows it to interact with various biological targets, potentially influencing cellular processes such as apoptosis, inflammation, and gene expression regulation .

Interaction Studies

Research has shown that the compound can react with biological macromolecules, leading to various cellular responses. For instance, it may modulate the activity of proteins involved in transcriptional regulation and signal transduction pathways. Specific studies have highlighted its potential effects on bromodomain and extra-terminal (BET) proteins, which are crucial in controlling gene expression through acetylation recognition .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis through caspase activation. The mechanism appears to involve modulation of key signaling pathways associated with cell survival .
  • Neuroprotective Effects : Another study explored its neuroprotective properties against oxidative stress-induced neuronal damage. The results suggested that this compound could enhance cellular antioxidant defenses, thereby reducing neuronal cell death.
  • Anti-inflammatory Properties : Research indicated that this compound might suppress pro-inflammatory cytokine production in macrophages, thus highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesNotable Biological Activities
3,4-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-oneSimilar substitution pattern; different methyl placementPotentially different reactivity and biological effects
2-(1-Pyrrolidinyl)-2-cyclopenten-1-oneLacks methyl groups at positions 4 and 5Simpler structure may lead to different biological activities
4-MethylcyclopenteneA simpler alkene without carbonyl functionalityServes as a base for comparison regarding reactivity

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds
Trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one serves as a versatile building block in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to potent pharmacological agents. For example:

  • G-Secretase Inhibitors: This compound is involved in the synthesis of inhibitors that target gamma-secretase, an enzyme implicated in Alzheimer's disease .
  • Receptor Antagonists: It has been utilized to develop antagonists for various receptors, including the human vanilloid receptor and dopamine D4 receptor, which are significant in pain modulation and psychiatric disorders .

2. Vinylogous Reactions
The compound has been explored for its utility in vinylogous reactions, where it acts as a precursor to synthesize complex organic structures through cycloaddition reactions. This includes its application in the formation of heterocycles, which are essential in drug development .

Organic Synthesis Applications

1. Cycloaddition Reactions
this compound is particularly valuable in 1,3-dipolar cycloaddition reactions. These reactions enable the formation of various heterocyclic compounds that are crucial in medicinal chemistry:

  • Synthesis of Isoxazolidines: The compound can be used to generate isoxazolidine derivatives, which have shown antibacterial activity .
  • Formation of Spiro Compounds: Its reactivity allows for the creation of spirocyclic structures that are often found in natural products and pharmaceuticals .

Case Studies

StudyApplicationFindings
Owens et al. (2003)G-Secretase InhibitorsDemonstrated that derivatives synthesized from this compound showed significant inhibition of gamma-secretase activity .
Churcher et al. (2003)Receptor AntagonistsReported on the synthesis of compounds derived from this structure that effectively antagonized human vanilloid receptors .
McDonnell et al. (2004)Antibacterial ActivityFound that isoxazolidine derivatives obtained through cycloaddition exhibited potent antibacterial properties against various strains .

Properties

CAS No.

97826-63-6

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4,5-dimethyl-2-pyrrolidin-1-ylcyclopent-2-en-1-one

InChI

InChI=1S/C11H17NO/c1-8-7-10(11(13)9(8)2)12-5-3-4-6-12/h7-9H,3-6H2,1-2H3

InChI Key

QIZMUNLEIQZDBA-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C(=O)C1C)N2CCCC2

Origin of Product

United States

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